N-(Hex-5-en-2-yl)-4-methylaniline N-(Hex-5-en-2-yl)-4-methylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17827394
InChI: InChI=1S/C13H19N/c1-4-5-6-12(3)14-13-9-7-11(2)8-10-13/h4,7-10,12,14H,1,5-6H2,2-3H3
SMILES:
Molecular Formula: C13H19N
Molecular Weight: 189.30 g/mol

N-(Hex-5-en-2-yl)-4-methylaniline

CAS No.:

Cat. No.: VC17827394

Molecular Formula: C13H19N

Molecular Weight: 189.30 g/mol

* For research use only. Not for human or veterinary use.

N-(Hex-5-en-2-yl)-4-methylaniline -

Specification

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
IUPAC Name N-hex-5-en-2-yl-4-methylaniline
Standard InChI InChI=1S/C13H19N/c1-4-5-6-12(3)14-13-9-7-11(2)8-10-13/h4,7-10,12,14H,1,5-6H2,2-3H3
Standard InChI Key BUAOYNVSZDMXDY-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC(C)CCC=C

Introduction

N-(Hex-5-en-2-yl)-4-methylaniline is an organic compound characterized by a methylaniline structure with a hex-5-en-2-yl substituent. This compound features a phenyl ring substituted at the para position with a methyl group and an aliphatic chain containing a double bond. The presence of both the aromatic amine and the aliphatic chain contributes to its unique physical and chemical properties, making it a subject of interest in various fields of research.

Synthesis

The synthesis of N-(Hex-5-en-2-yl)-4-methylaniline typically involves nucleophilic substitution reactions. In industrial settings, continuous flow processes may be employed to optimize yield and purity by maintaining consistent reaction conditions throughout production.

Biological Activities

Research indicates that compounds with similar structures to N-(Hex-5-en-2-yl)-4-methylaniline exhibit potential biological activities. For instance, methoxy-substituted anilines have shown anticancer properties and activity against protozoan parasites such as Trypanosoma brucei. The unique structure of N-(Hex-5-en-2-yl)-4-methylaniline may enhance its biological efficacy compared to other compounds.

Applications

N-(Hex-5-en-2-yl)-4-methylaniline finds applications in several fields, including medicinal chemistry and materials science. Its interaction studies focus on binding affinity and reactivity with biological targets, which are critical for drug design.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
N-(Hex-5-en-2-yl)anilineAniline base without methyl substitutionDifferent reactivity profile
N-(Hex-5-en-2-yl)-2-methylanilineMethyl substitution at the ortho positionVaried biological activity
N-(Hex-5-en-2-yl)-3-methylanilineMethyl substitution at the meta positionDifferent selectivity in biological assays
N-(Hex-5-en-2-yl)-4-methylanilineMethyl substitution at the para positionEnhanced biological efficacy due to specific substitution pattern

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